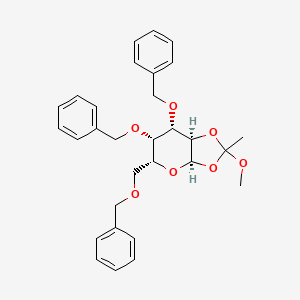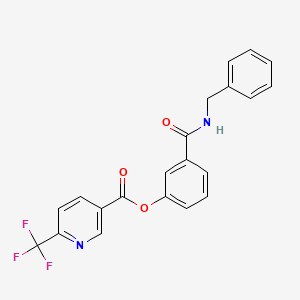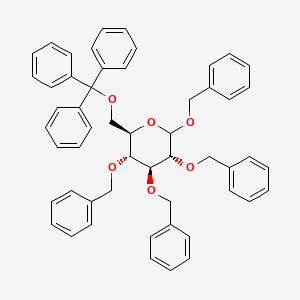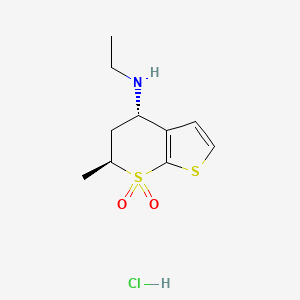![molecular formula C13H13N B13410956 [2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine](/img/structure/B13410956.png)
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine is a deuterated analog of methanamine, where specific hydrogen atoms are replaced with deuterium. Deuterium is a stable isotope of hydrogen, containing one proton and one neutron. This compound is of interest in various scientific fields due to its unique isotopic properties, which can influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine typically involves the deuteration of precursor compounds. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of deuterated compounds like this compound may involve large-scale catalytic exchange processes or the use of deuterated reagents in multi-step synthetic routes. The choice of method depends on the desired purity, yield, and cost considerations.
Chemical Reactions Analysis
Types of Reactions
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.
Reduction: Reduction reactions can convert it to deuterated amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated amine oxides, while reduction can produce deuterated amines.
Scientific Research Applications
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.
Medicine: Investigated for its potential in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism by which [2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine exerts its effects involves the interaction of deuterium atoms with molecular targets. Deuterium’s increased mass compared to hydrogen can lead to altered bond strengths and reaction rates. This isotopic effect can influence the compound’s behavior in chemical and biological systems, affecting pathways such as enzyme catalysis and receptor binding.
Comparison with Similar Compounds
Similar Compounds
[2,4,6-Trideuteriophenyl]methanamine: A simpler deuterated analog with fewer deuterium atoms.
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]ethanamine: An analog with an ethyl group instead of a methyl group.
Uniqueness
[2,4,6-Trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine is unique due to its specific deuterium labeling pattern, which can provide distinct insights into reaction mechanisms and metabolic pathways. Its isotopic properties make it valuable for studying kinetic isotope effects and for use in various scientific applications.
Properties
Molecular Formula |
C13H13N |
|---|---|
Molecular Weight |
189.29 g/mol |
IUPAC Name |
[2,4,6-trideuterio-3-(2,4,6-trideuteriophenyl)phenyl]methanamine |
InChI |
InChI=1S/C13H13N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10,14H2/i1D,5D,6D,7D,8D,9D |
InChI Key |
WKHABRRJMGVELW-WBUHCZHTSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])C2=C(C=C(C(=C2[2H])CN)[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, ethyl ester](/img/structure/B13410900.png)
![4-(2-Phenylethyl)-1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,4-diazepan-5-one](/img/structure/B13410901.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B13410909.png)


![(6R,7R)-7-[[(2S)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13410940.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine](/img/structure/B13410944.png)
![4-[Hydroxy(diphenyl)methyl]-1-(2-hydroxyethyl)-1-azoniabicyclo[2.2.2]octane Bromide](/img/structure/B13410946.png)

